molecular formula C11H6FN B11914737 6-Fluoronaphthalene-1-carbonitrile CAS No. 59080-30-7

6-Fluoronaphthalene-1-carbonitrile

Cat. No.: B11914737
CAS No.: 59080-30-7
M. Wt: 171.17 g/mol
InChI Key: FSKVXOJSOLRCMH-UHFFFAOYSA-N
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Description

6-Fluoronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6FN It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a cyano group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Fluoronaphthalene-1-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

6-Fluoronaphthalene-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Fluoronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and cyano group contribute to its reactivity and ability to form stable complexes with various biological molecules. This can lead to inhibition or activation of specific enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoronaphthalene-1-carbonitrile is unique due to the presence of both the fluorine atom and the cyano group, which impart distinct chemical and biological properties. This dual substitution makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Properties

CAS No.

59080-30-7

Molecular Formula

C11H6FN

Molecular Weight

171.17 g/mol

IUPAC Name

6-fluoronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6FN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H

InChI Key

FSKVXOJSOLRCMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)C#N

Origin of Product

United States

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